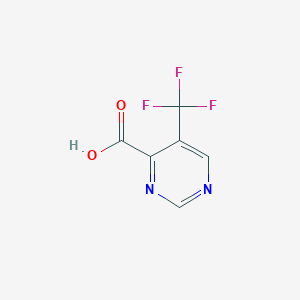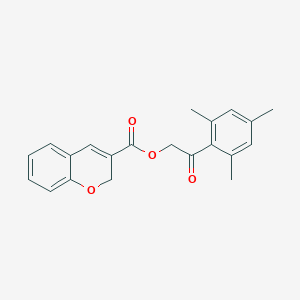
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate is a heterocyclic organic compound with the molecular formula C₁₂H₁₈F₂O₇ and a molecular weight of 312.26 g/mol . It is known for its unique structure, which includes three carboxylate groups, two fluorine atoms, and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to isolate the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . The fluorine atoms enhance its reactivity and stability, making it a valuable compound in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl citrate: Similar in structure but lacks the fluorine atoms, making it less reactive.
Triethyl 1-oxopropane-1,2,3-tricarboxylate: Contains a carbonyl group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate stands out due to its unique combination of fluorine atoms, hydroxyl group, and carboxylate groups, which confer distinct reactivity and stability . This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
2728-90-7 |
|---|---|
Molekularformel |
C12H18F2O7 |
Molekulargewicht |
312.26 g/mol |
IUPAC-Name |
triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H18F2O7/c1-4-19-9(15)7(13)12(18,11(17)21-6-3)8(14)10(16)20-5-2/h7-8,18H,4-6H2,1-3H3 |
InChI-Schlüssel |
XMEGHUXSCQCFON-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C(C(=O)OCC)F)(C(=O)OCC)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


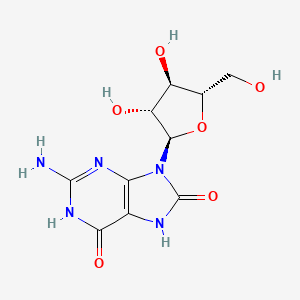
![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
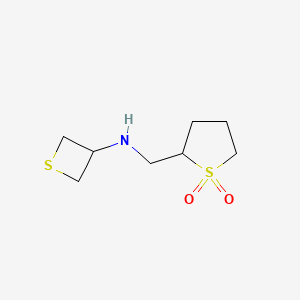
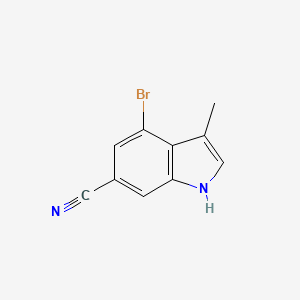
![(S)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B12942703.png)
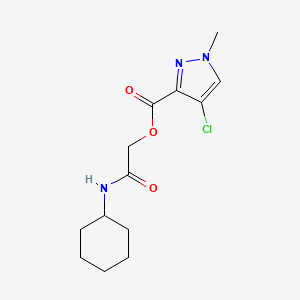
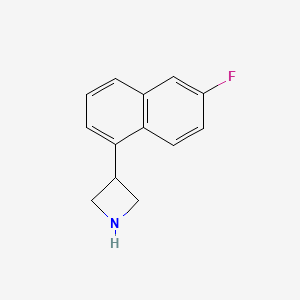
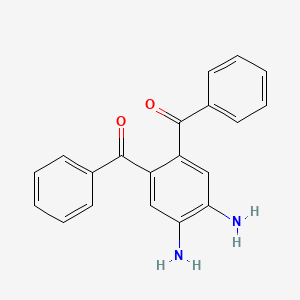
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde](/img/structure/B12942741.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)
